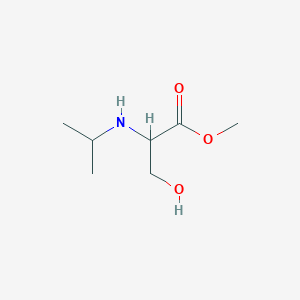
N-Isopropyl-DL-Serine Methyl Ester
Cat. No. B8468578
M. Wt: 161.20 g/mol
InChI Key: UUCDNILEHUJRQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07018978B2
Procedure details


To a slurry of 1 equivalent DL-serine methyl ester hydrochloride and 2 equivalents anhydrous sodium sulfate in methanol is added 1.05 equivalents sodium methoxide. The mixture is stirred at room temperature 5 minutes, after which 3 equivalents of acetone are added and the slurry is stirred overnight. The solids are removed by filtration and the excess acetone is removed from the filtrate under reduced pressure. Once the acetone is removed, platinum (IV) oxide (0.02 equivalents) is added. The slurry is stirred at room temperature 24 hours under a hydrogen atmosphere. The slurry is then filtered and the excess methanol is removed under reduced pressure. The residue is slurried in chloroform and filtered, and the filtrate is washed with dilute sodium bicarbonate, dried over anhydrous sodium sulfate, and filtered. Removal of chloroform under reduced pressure yields the desired product.


Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One




Name
Identifiers


|
REACTION_CXSMILES
|
Cl.[CH3:2][O:3][C:4](=[O:9])[CH:5]([CH2:7][OH:8])[NH2:6].S([O-])([O-])(=O)=O.[Na+].[Na+].C[O-].[Na+].[CH3:20][C:21]([CH3:23])=O>CO.[Pt](=O)=O>[CH3:2][O:3][C:4](=[O:9])[CH:5]([CH2:7][OH:8])[NH:6][CH:21]([CH3:23])[CH3:20] |f:0.1,2.3.4,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl.COC(C(N)CO)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)([O-])[O-].[Na+].[Na+]
|
|
Name
|
sodium methoxide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Pt](=O)=O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture is stirred at room temperature 5 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
the slurry is stirred overnight
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solids are removed by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the excess acetone is removed from the filtrate under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Once the acetone is removed
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The slurry is stirred at room temperature 24 hours under a hydrogen atmosphere
|
|
Duration
|
24 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The slurry is then filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the excess methanol is removed under reduced pressure
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
the filtrate is washed with dilute sodium bicarbonate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Removal of chloroform under reduced pressure
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
